molecular formula C₄H₃D₃N₂S B1140477 Methimazole-d3 CAS No. 1160932-07-9

Methimazole-d3

Katalognummer B1140477
CAS-Nummer: 1160932-07-9
Molekulargewicht: 117.19
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Methimazole and its complexes undergo various synthetic processes to explore their reactivity and interaction with different chemical entities. For instance, methimazole reacts with molecular iodine to form a charge transfer complex and eventually 1-methylimidazole as the final product, revealing insights into its mechanism of action in antithyroid drugs (Isaia et al., 2008). Additionally, methimazole forms complexes with zinc, undergoing transformations that highlight its coordination behavior and potential reactivity pathways (Isaia et al., 2015).

Molecular Structure Analysis

The molecular structure of methimazole and its complexes provides essential insights into its chemical behavior. X-ray crystallography has identified the structures of methimazole complexes, elucidating the spatial arrangement and bonding interactions critical for its function and reactivity. These structures are pivotal in understanding the drug's antithyroid activity and its interaction with iodine (Isaia et al., 2008).

Chemical Reactions and Properties

Methimazole's chemical properties, particularly its ability to form complexes with metals and interact with iodine, play a significant role in its pharmacological activity. These interactions not only contribute to its antithyroid effects but also influence its behavior in various chemical environments, shedding light on its mechanism of action and potential for reactivity with biological molecules (Isaia et al., 2008).

Wissenschaftliche Forschungsanwendungen

Summary of the Application

Methimazole-d3 was used as a template molecule in the preparation of a sulfhydryl imidazole molecularly imprinted polymer. This polymer was based on silver-loaded dendritic fiber-type silica (Ag NPs/KCC-1), which has a unique three-dimensional radial structure and high specific surface area .

Methods of Application or Experimental Procedures

The polymer was prepared via the microemulsion method using Ag NPs/KCC-1 as the carrier and methimazole as the template molecule . The polymer was characterized to determine its regular morphology and large specific surface area .

Results or Outcomes

The polymer showed a high adsorption capacity (10.35 mg g −1) and good selectivity . It was used as a solid-phase extraction filler and, when combined with high-performance liquid chromatography, to detect methimazole in chicken tissue . The recovery rate reached 87.5–94.4% .

2. Treatment of Hyperthyroidism in Patients with Graves’ Disease

Summary of the Application

Methimazole-d3 was used in the treatment of hyperthyroidism in patients with Graves’ disease .

Methods of Application or Experimental Procedures

A randomized prospective study was conducted on 60 adult patients with Graves’ disease aged 20–40 years. Group 1 comprised 20 patients receiving a daily dose of 30 mg of methimazole alone. Group 2 comprised 40 patients receiving the same dose of methimazole, supplemented with intramuscular injection of vitamin D3 200 000 IU/month for 3 months .

Results or Outcomes

The study did not provide specific results or outcomes .

3. Therapeutic Effects of Combination Regimens Including Methimazole on Graves Hyperthyroidism

Summary of the Application

Methimazole-d3 was used in a study to analyze the effects of methimazole-containing combination regimens on the thyroid status and relapse rates in patients with Graves hyperthyroidism .

Methods of Application or Experimental Procedures

A literature review was conducted, which identified 21 trials for inclusion . The major outcomes were serum free triiodothyronine (FT3) and free thyroxine (FT4) concentrations . The secondary outcome was relapse rate . A network meta-analysis was used to compare multiple regimens to identify the most advantageous regimen .

Results or Outcomes

The types of combined drugs included antioxidant complexes, selenium, vitamin D3, cholestyramine, risedronate, iodine, potassium bromide, immunosuppressants, and β-adrenergic antagonists . According to the time trend analysis, compared with the control treatment, cholestyramine and iodine showed advantages in reducing FT3 during the early stage (0 to 3 months) . The immunosuppressants showed advantages in reducing FT3 during the late stage (>9 months) but not the early stage . Regarding the FT4 results, potassium bromide had the highest P-score (.965) at the 1-month time point . Iodine and cholestyramine had advantages in reducing FT4 during the early stage . The immunosuppressants had advantages during both the early and late stages . Methimazole combined with cholestyramine or iodine was shown to regulate serum FT3 and FT4 during the early stage of Graves hyperthyroidism . Methimazole combined with immunosuppressants had a long-term advantage in FT3/FT4 regulation and reduced the relapse rate .

4. Long-term, Low-dose Methimazole Therapy for Graves’ Disease

Summary of the Application

Methimazole-d3 was used in a study to understand whether long-term therapy with low-dose Methimazole could protect Graves’ disease patients from relapses of hyperthyroidism .

Methods of Application or Experimental Procedures

The authors studied 184 patients with Graves’ disease who had been on Methimazole for at least 18 months and had normal thyroid levels on low dose Methimazole (2.5-5 mg) for at least 6 months . Patients were divided into two groups: one group of patients were asked to stop the Methimazole, and the other group continued on Methimazole, 2.5-5 mg daily . Both groups were followed regularly for 3 years .

Results or Outcomes

At the end of the 3 years, the relapse rate in the group of patients that stopped the Methimazole was 41% versus 11% in the group that continued the medication . They also found that the risk of relapse was associated with age (patients younger than 40 years old had a higher risk of relapse) . Importantly, the patients that were continued on Methimazole for at least 3 years did not have any adverse effects to the medication .

5. Effect of Vitamin D3 in Treating Hyperthyroidism in Patients with Graves’ Disease

Summary of the Application

Methimazole-d3 was used in a study to evaluate the effect of vitamin D supplementation in Graves’ disease with and without ophthalmopathy .

Methods of Application or Experimental Procedures

A randomized prospective study was conducted on 60 adult patients with Graves’ disease aged 20–40 years . Group 1 comprised 20 patients with Graves’ disease receiving a daily dose of 30 mg of Methimazole alone . Group 2 comprised 40 patients with Graves’ disease receiving the same dose of Methimazole, supplemented with intramuscular injection of vitamin D3 200 000 IU/month for 3 months . Patients were followed up over a 3-month duration .

Results or Outcomes

There was hypovitaminosis D in all participants with a percentage of vitamin D deficiency (vitamin D level: <20 ng/ml) of 73.9% in male and 54.1% in female and a vitamin D insufficiency (vitamin D level: 20–29 ng/ml) of 26.1% in male and 45.9% in female . Vitamin D was significantly correlated with thyroid volume and degree of exophthalmos . On vitamin D supplementation, group 2 had significantly lower thyroid volume and better effect on the degree of exophthalmos . Vitamin D supplementation for Graves’ disease has a favorable effect on thyroid volume and on the degree of exophthalmos .

Safety And Hazards

Methimazole-d3 may be harmful if swallowed and may cause an allergic skin reaction . It also causes serious eye irritation and is suspected of damaging fertility or the unborn child .

Zukünftige Richtungen

While Methimazole-d3 is primarily used for the treatment of hyperthyroidism, research is ongoing to understand its interactions with other substances and its potential uses. For instance, studies have been conducted to understand the interaction of Methimazole-d3 with vitamin D3 , and its effect when used in combination with selenium and vitamin D in treating Graves’ disease .

Eigenschaften

IUPAC Name

3-(trideuteriomethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2S/c1-6-3-2-5-4(6)7/h2-3H,1H3,(H,5,7)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRYVIKBURPHAH-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C=CNC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methimazole-d3

CAS RN

1160932-07-9
Record name 3-(trideuteriomethyl)-1H-imidazole-2-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methimazole-d3
Reactant of Route 2
Reactant of Route 2
Methimazole-d3
Reactant of Route 3
Reactant of Route 3
Methimazole-d3
Reactant of Route 4
Methimazole-d3
Reactant of Route 5
Methimazole-d3
Reactant of Route 6
Methimazole-d3

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.